![molecular formula C21H15NO2 B10842140 (3E)-2-phenyl-3-(pyridin-4-ylmethylidene)chromen-4-one](/img/structure/B10842140.png)
(3E)-2-phenyl-3-(pyridin-4-ylmethylidene)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one is a compound that belongs to the class of chroman-4-one derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities. The chroman-4-one framework is an oxygen-containing heterocycle that acts as a major building block in many medicinal compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one typically involves the condensation of 2-phenylchroman-4-one with pyridine-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for chroman-4-one derivatives often involve large-scale organic synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms is becoming increasingly common in the industrial production of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chroman-4-one derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in its observed biological effects, such as anticancer and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: The parent compound with a similar structure but lacking the phenyl and pyridinyl groups.
Flavonoids: A class of compounds with a similar chromanone framework but with different substituents.
Isoflavones: Compounds with a similar structure but with the phenyl group at a different position.
Uniqueness
2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chroman-4-one derivatives .
Eigenschaften
Molekularformel |
C21H15NO2 |
---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(3E)-2-phenyl-3-(pyridin-4-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C21H15NO2/c23-20-17-8-4-5-9-19(17)24-21(16-6-2-1-3-7-16)18(20)14-15-10-12-22-13-11-15/h1-14,21H/b18-14- |
InChI-Schlüssel |
YQBABXZFWNTIHJ-JXAWBTAJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2/C(=C\C3=CC=NC=C3)/C(=O)C4=CC=CC=C4O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=CC3=CC=NC=C3)C(=O)C4=CC=CC=C4O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.